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molecular formula C7H14N4O2 B178742 N-Boc-2-azidoethylamine CAS No. 117861-38-8

N-Boc-2-azidoethylamine

Cat. No. B178742
M. Wt: 186.21 g/mol
InChI Key: KHZVCESAQNHHKR-UHFFFAOYSA-N
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Patent
US08242058B2

Procedure details

HCl.H2NCH2CH2N3 (4) was synthesized by dissolving azide 3 (2.11 g, 11.33 mmol) in 4 N HCl in dioxane (100 mL) and stirring at room temperature for 1 h. The solvent was removed under reduced pressure to give a dirty white powder. (Boc)2NN(Boc)CH2CO2H (4.42 g, 11.33 mmol) was then added, and the mixture was dissolved in methylene chloride/DMF (70:45 mL). The mixture was cooled to 0° C., and PyBOP (5.9 g, 11.33 mmol) and Et3N (3.2 mL, 22.66 mmol) were added. The reaction mixture was allowed to warm to room temperature and stirred under Ar(g) for 21 h. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography (silica gel, 50% v/v ethyl acetate in hexanes) to give (Boc)2NN(Boc)CH2CONHCH2CH2N3 as a colorless viscous oil (4.9 g, 95%). HRMS (ESI) [M+Na]+ calcd for C19H34N6O7Na, 481.2387; found, 481.2389; 1H NMR (400 MHz, CDCl3, 2 rotamers) δ 8.51 and 8.27 (bs, 1H), 4.06 and 3.99 (s, 2H), 3.49-3.40 (m, 4H), 1.56-1.44 (m, 27H); 13C NMR (100 MHz, CDCl3, 2 rotamers) δ 169.5, 169.2, 154.0, 153.5, 151.4, 151.2, 85.2, 85.1, 83.5, 82.8, 56.5, 54.8, 50.6, 38.9, 34.1, 29.9, 28.2, 28.1.
Name
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two
Name
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methylene chloride DMF
Quantity
45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH2:10][N:11]=[N+:12]=[N-:13])(OC(C)(C)C)=O.[N:14]([N:29]([CH2:37][C:38]([OH:40])=O)[C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].C1CN([P+](O[N:58]2[N:66]=[N:65][C:60]3[CH:61]=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CC[N:76](CC)CC.[ClH:81]>O1CCOCC1.C(Cl)Cl.CN(C=O)C>[NH2:8][CH2:9][CH2:10][N:11]=[N+:12]=[N-:13].[ClH:81].[N:14]([N:29]([CH2:37][C:38]([NH:76][CH2:61][CH2:60][N:65]=[N+:66]=[N-:58])=[O:40])[C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16] |f:2.3,7.8,9.10|

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCN=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.42 g
Type
reactant
Smiles
N(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)CC(=O)O
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Name
Quantity
3.2 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methylene chloride DMF
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dirty white powder
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, 50% v/v ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCN=[N+]=[N-].Cl
Name
Type
product
Smiles
N(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)CC(=O)NCCN=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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